molecular formula C10H7FN2O B12962801 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12962801
M. Wt: 190.17 g/mol
InChI Key: PQNABEBPXOMEAP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C10H7FN2O. It features a pyrazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 5-(2-fluorophenyl)-1H-pyrazole.

    Formylation: The introduction of the aldehyde group at the 3-position of the pyrazole ring can be achieved using the Vilsmeier-Haack reaction. This involves treating the pyrazole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(2-Fluorophenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors in the body underpins its therapeutic potential.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its structural versatility allows for the creation of compounds with desirable properties for various applications.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in an inflammatory pathway, thereby reducing inflammation. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazole-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-(2-Chlorophenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

    5-(2-Methylphenyl)-1H-pyrazole-3-carbaldehyde: Contains a methyl group, which can affect its steric and electronic properties.

Uniqueness

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s properties in ways that other substituents cannot, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

3-(2-fluorophenyl)-1H-pyrazole-5-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-6H,(H,12,13)

InChI Key

PQNABEBPXOMEAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C=O)F

Origin of Product

United States

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